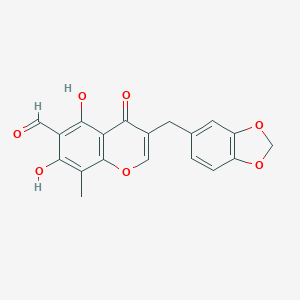

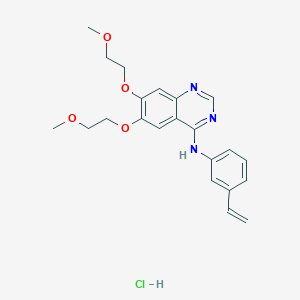

![molecular formula C11H24O3Si B058172 Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester CAS No. 105198-38-7](/img/structure/B58172.png)

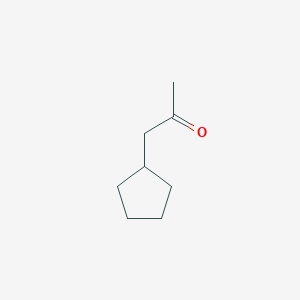

Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

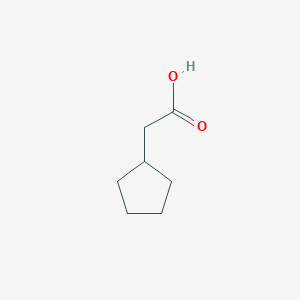

Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester, also known as tert-Butyldimethylsilyloxyethyl propanoate, is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. It is commonly used in the field of organic chemistry as a protecting group for carboxylic acids, particularly in the synthesis of peptides and other complex organic molecules.

Wirkmechanismus

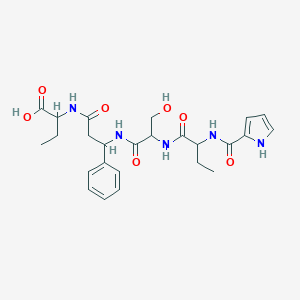

The mechanism of action of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate involves the formation of a covalent bond between the carboxylic acid and the silyl group. This protects the carboxylic acid from unwanted reactions during subsequent chemical reactions, such as peptide synthesis. The protecting group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid, to reveal the carboxylic acid functionality.

Biochemische Und Physiologische Effekte

There are no known biochemical or physiological effects of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate, as it is primarily used as a protecting group in organic chemistry reactions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate as a protecting group is its stability under a wide range of reaction conditions. It is also easily removed using mild acidic conditions, which allows for efficient synthesis of complex organic molecules. One limitation is that the silyl group can be sensitive to certain reaction conditions, such as strong acids or bases, which can lead to unwanted side reactions or degradation of the protecting group.

Zukünftige Richtungen

There are many potential future directions for the use of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate in organic chemistry and peptide synthesis. One area of interest is the development of new protecting groups that offer improved stability and selectivity under a wider range of reaction conditions. Another area of interest is the development of new synthetic routes for the production of complex organic molecules, particularly those with therapeutic potential in the fields of medicine and pharmacology. Finally, there is a growing interest in the use of peptides as therapeutic agents, and the development of new peptide synthesis methods using protecting groups such as Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate is an important area of research.

Synthesemethoden

The synthesis method for Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride and triethylamine in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and under an inert atmosphere, such as nitrogen gas, to prevent oxidation or other unwanted reactions.

Wissenschaftliche Forschungsanwendungen

The use of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate as a protecting group for carboxylic acids has numerous scientific research applications. It is commonly used in the synthesis of peptides, which are important molecules in the fields of biochemistry and pharmacology. Peptides are composed of amino acids linked together by peptide bonds, and they play important roles in many physiological processes in the body.

Eigenschaften

CAS-Nummer |

105198-38-7 |

|---|---|

Produktname |

Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester |

Molekularformel |

C11H24O3Si |

Molekulargewicht |

232.39 g/mol |

IUPAC-Name |

ethyl 2-[tert-butyl(dimethyl)silyl]oxypropanoate |

InChI |

InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3 |

InChI-Schlüssel |

KOBAXFIJEBLKRZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C |

Kanonische SMILES |

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.